N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The compound N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide features a benzothiazole core linked via a sulfanyl (-S-) bridge to a 1,1-dioxo-1λ⁶,2,4-benzothiadiazine moiety. This structure combines two heterocyclic systems: the benzothiazole group, known for its bioactivity in medicinal chemistry (e.g., anticancer and antimicrobial properties), and the benzothiadiazine sulfone group, which contributes to electronic and steric effects that modulate reactivity and binding interactions . The acetamide spacer facilitates structural flexibility and hydrogen-bonding interactions, critical for pharmacological targeting.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S3/c21-14(19-15-17-10-5-1-3-7-12(10)25-15)9-24-16-18-11-6-2-4-8-13(11)26(22,23)20-16/h1-8H,9H2,(H,18,20)(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWKMCYTYIQZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chloroacetyl Intermediate
This method adapts protocols from 2-mercaptobenzothiazole acetamide syntheses. The key step involves reacting 3-sulfanyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions. Anhydrous potassium carbonate deprotonates the sulfhydryl group, enabling nucleophilic attack on the chloroacetyl chloride. Subsequent amidation with 2-aminobenzothiazole yields the target compound.
Reaction Conditions
- Solvent: DMF
- Base: K₂CO₃ (2.5 eq)
- Temperature: 0–5°C (initial), then room temperature
- Time: 24 hours
This route achieves moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.
Palladium-Catalyzed Cross-Coupling
A patent-published approach for benzothiadiazole-thiophene derivatives informs this method. The benzothiadiazine core is functionalized with a halogen (Cl, Br) at position 3, which undergoes Stille coupling with a pre-synthesized N-(1,3-benzothiazol-2-yl)-2-stannylacetamide.
Critical Parameters
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 110–120°C
- Yield: 68–72%
This method offers higher regioselectivity but demands specialized reagents (stannanes) and inert atmosphere conditions.
One-Pot Thiol-Acetamide Condensation
A streamlined procedure condenses 3-mercapto-1,1-dioxobenzothiadiazine, 2-chloroacetamide, and 2-aminobenzothiazole in a single pot. The reaction exploits the nucleophilicity of the benzothiadiazine thiol and the electrophilicity of chloroacetamide, followed by in situ amide bond formation.
Optimized Conditions
- Solvent: Acetonitrile
- Base: Triethylamine (3 eq)
- Temperature: Reflux (82°C)
- Time: 12 hours
- Yield: 55%
Reaction Optimization and Mechanistic Insights
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. DMSO increases coupling efficiency in Pd-catalyzed methods but may degrade acid-sensitive groups at high temperatures. Acetonitrile, while less polar, minimizes side reactions in one-pot syntheses.
Temperature and Catalytic Activity
Elevated temperatures (>110°C) are critical for Stille coupling to overcome activation energy barriers. Conversely, nucleophilic substitutions proceed optimally at 25–50°C to avoid decomposition of the acetamide bridge.
Substituent Compatibility
Electron-withdrawing groups on the benzothiadiazine ring (e.g., nitro, trifluoromethyl) accelerate thiolate formation but may hinder amidation. Steric hindrance at position 4 of the benzothiazole ring reduces yields by 15–20%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
FTIR Analysis
- C=O Stretch : 1640–1680 cm⁻¹ (acetamide carbonyl)
- S=O Stretch : 1160–1180 cm⁻¹ (benzothiadiazine sulfone)
- C-N Stretch : 1220–1250 cm⁻¹ (benzothiazole ring)
¹H NMR (DMSO-d₆)
¹³C NMR
Mass Spectrometry
- Molecular Ion : m/z 368.04 (C₁₆H₁₂N₄O₃S₂)
- Fragmentation pattern confirms cleavage at the sulfanyl bridge and acetamide bond.
Comparative Analysis of Synthetic Methods
The Pd-catalyzed method offers superior yield and purity but requires costly catalysts. One-pot synthesis balances time and cost for small-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Oxidation of the sulfanyl bridge to sulfone is minimized by degassing solvents and using antioxidant additives (e.g., BHT).
Low Solubility
The target compound’s poor solubility in aqueous media complicates purification. Gradient recrystallization from ethanol/water (3:1) improves crystal quality.
Catalyst Poisoning
Thiol groups in Pd-catalyzed routes deactivate catalysts. Pre-forming the thiolate with Ag₂O prevents this issue.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but typical reagents include halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of sulfone or sulfoxide groups.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of various substituted derivatives at the heterocyclic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic structures could facilitate binding to specific sites, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Acetamide Backbones
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Replaces the benzothiadiazine-sulfanyl group with a 4-methylpiperazine moiety.
- Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ as a base .
- Bioactivity : Demonstrated anticancer activity, likely due to the piperazine group enhancing solubility and membrane permeability .
- N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Structure: Incorporates a pyridine-carbonyl-piperazine substituent. Synthesis: Similar to BZ-IV but uses (pyridin-2-yl)(piperazin-1-yl)methanone as the nucleophile .
Analogues with Sulfanyl Linkers and Heterocyclic Systems
- 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Structure: Features a triazole ring instead of benzothiadiazine, with dual sulfanyl linkages. Applications: Such triazole derivatives are explored for antimicrobial and antiviral activities .
N-[4-(2,4-Dimethyl-phenylsulfamoyl)-phenyl]-2-(1,1,3-trioxo-1,3-dihydro-1λ⁶-benzo[d]isothiazol-2-yl)-acetamide
Analogues with Simplified Acetamide Substituents
- N-(1,3-benzothiazol-2-yl)acetamide
- Structure : Lacks the sulfanyl-benzothiadiazine extension, retaining only the benzothiazole-acetamide core.
- Crystallography : Characterized via SHELX-refined X-ray diffraction, showing planar benzothiazole and acetamide groups with intermolecular hydrogen bonds .
- Utility : Serves as a precursor for more complex derivatives .
Comparative Data Table
Research Findings and Insights
- Synthetic Flexibility : The target compound’s sulfanyl-acetamide linker allows modular substitution, as seen in analogues like BZ-IV and triazole derivatives .
- Bioactivity Trends : Piperazine and triazole substituents correlate with enhanced anticancer and antimicrobial activities, respectively, suggesting the target compound’s benzothiadiazine group may offer unique electronic effects for target selectivity .
- Structural Characterization : SHELX-based crystallography (e.g., for N-(1,3-benzothiazol-2-yl)acetamide) provides benchmarks for analyzing the target compound’s conformation and intermolecular interactions .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety and a benzothiadiazine moiety linked by a thioacetamide group. This unique structural configuration suggests diverse biological interactions due to the presence of sulfur and nitrogen heteroatoms, which may facilitate enzyme or receptor interactions through hydrogen bonding and hydrophobic effects.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with benzothiazole structures have shown promise in inhibiting cancer cell proliferation.
- Antibacterial Effects : The compound may exhibit activity against various bacterial strains.
- Antifungal and Anthelmintic Activities : Similar compounds have demonstrated effectiveness against fungi and parasites .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell growth.
- Receptor Modulation : It could interact with cellular receptors to modulate signal transduction pathways .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of similar benzothiazole derivatives found that these compounds inhibited the proliferation of various cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antibacterial Properties
Research on benzothiazole-based compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)acetamide | Benzothiazole ring | Simpler structure without the dioxo group |
| 2-Aminobenzenesulfonamide | Sulfonamide group | Lacks the thioacetamide linkage |
| Benzothiadiazine derivatives | Similar core | Varies in substituents affecting biological activity |
This table illustrates how the unique combination of both benzothiazole and benzothiadiazine moieties contributes to distinct biological properties compared to simpler analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: Synthesis involves multi-step protocols:
- Step 1: Formation of the 1,3-benzothiazole core via condensation of 2-aminothiophenol with carbonyl derivatives under acidic conditions .
- Step 2: Sulfur bridging via nucleophilic substitution between the benzothiazole intermediate and 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol. Use polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to enhance reactivity .
- Step 3: Acetamide coupling using EDCI/HOBt activation in dichloromethane (DCM) at room temperature .
- Monitoring: Thin-layer chromatography (TLC) and HPLC for purity checks (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can researchers evaluate its preliminary biological activity?
Methodological Answer:
- In vitro Assays:
- Controls: Include reference drugs (e.g., cisplatin) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Variable Sources: Discrepancies may arise from differences in assay protocols (e.g., serum concentration, incubation time) .
- Mitigation Strategies:
Q. What computational methods validate molecular docking predictions for this compound?
Methodological Answer:
- In silico Workflow:
- Experimental Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., Kd = 12 nM) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Q. What mechanistic studies elucidate its mode of action?
Methodological Answer:
- Target Identification:
- Pull-Down Assays: Use biotinylated probes and streptavidin beads to isolate interacting proteins .
- Western Blotting: Quantify downstream signaling markers (e.g., p-Akt inhibition) .
- Pathway Analysis: RNA-seq to identify differentially expressed genes post-treatment .
Q. How to assess stability under physiological conditions?
Methodological Answer:
Q. What strategies improve selectivity against off-target proteins?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Covalent Modification: Introduce acrylamide warheads for targeted irreversible binding (e.g., IC₅₀ improvement from 10 μM to 0.8 μM) .
Q. How to investigate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI): Use Chou-Talalay method in CompuSyn software (CI < 1 indicates synergy) .
- In vivo Models: Co-administer with paclitaxel in xenograft mice; measure tumor volume reduction (e.g., 75% vs. 50% monotherapy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
